(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
This compound features a tetrahydrofuro[2,3-d][1,3]dioxolane core with stereospecific substitutions: a 2,2-dimethyl group and a hydroxymethyl group at position 4. The stereochemistry (3aR,5R,6S,6aR) is crucial for its conformational stability and interaction with biological targets.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2)23-16-15(21)14(22-17(16)24-18)11-20-9-8-19-13(10-20)12-6-4-3-5-7-12/h3-7,13-17,19,21H,8-11H2,1-2H3/t13?,14-,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMLOGYQCJGNEB-SLUKUZTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a phenylpiperazine moiety suggests it may interact with receptors or enzymes in the body, leading to changes in cellular function.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have shown significant nematicidal activity against certain nematodes and notable antifungal activity against various fungi.
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might impact its function.
Biological Activity
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , often referred to in the literature as a derivative of piperazine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Structure
The compound features a complex structure characterized by a tetrahydrofuro dioxole moiety and a phenylpiperazine group. Its molecular formula is , with a molecular weight of approximately 306.36 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.36 g/mol |
| Structural Features | Tetrahydrofuro dioxole, phenylpiperazine |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and ion channels.
- Antihypertensive Effects : A study demonstrated that derivatives of piperazine, similar to this compound, have been shown to lower blood pressure in hypertensive models. The mechanism is believed to involve inhibition of renin activity, which plays a crucial role in blood pressure regulation .
- Ligand-Gated Ion Channels : The compound may interact with ligand-gated ion channels (LGICs), which are critical for synaptic transmission and neuronal excitability. Research has highlighted the importance of these interactions in developing novel therapeutic agents for neurological disorders .
- Renin Inhibition : In related studies involving piperazine derivatives, significant renin inhibitory activity was observed, suggesting that this compound could be effective in treating conditions associated with elevated renin levels .
Case Study 1: Antihypertensive Activity
A study involving double transgenic rats and cynomolgus monkeys showed that compounds structurally related to the target molecule exhibited significant blood pressure-lowering effects upon oral administration. This effect was attributed to enhanced oral bioavailability and favorable pharmacokinetic profiles .
Case Study 2: Neuropharmacological Effects
In vitro studies have indicated that the compound may modulate the activity of serotonin receptors, which are implicated in mood regulation and anxiety disorders. The binding affinity and functional modulation of these receptors were assessed using radioligand binding assays .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous derivatives with modifications in substituents, stereochemistry, or core functional groups. Key examples include:
Similarity Coefficient Analysis
Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with dioxolane and fluoroethyl analogs. However, dihydrooxazole and cyclohexenyl derivatives exhibit lower similarity (~40–50%), suggesting divergent biological targets .
Research Findings and Implications
- Stereochemical Impact : The (3aR,5R,6S,6aR) configuration optimizes spatial alignment with receptor binding pockets, as seen in pancratistatin analogs () .
- Synthetic Challenges : Bulky substituents (e.g., silyl groups) require protection/deprotection strategies, reducing overall yield ( vs. 17) .
- Therapeutic Potential: The phenylpiperazine moiety suggests CNS applications (e.g., antipsychotics), while fluorinated analogs () may be explored for oncology due to metabolic stability .
Q & A
Q. Advanced Research Focus
- Design of Experiments (DoE) : Employ factorial designs to systematically evaluate variables (e.g., temperature, catalyst loading) and identify optimal conditions. For example, Bayesian optimization has outperformed manual adjustments in analogous syntheses .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer, critical for exothermic reactions or unstable intermediates .
Methodological Tip : Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of key intermediates.
How can conflicting data in diastereomer ratios or spectral interpretations be resolved?
Q. Advanced Research Focus
- High-resolution mass spectrometry (HRMS) : Differentiate diastereomers with identical molecular formulas but distinct fragmentation patterns.
- Dynamic NMR : Resolve overlapping signals by varying temperature or solvent to assess conformational flexibility .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for candidate stereoisomers .
Methodological Tip : Cross-validate results with independent techniques (e.g., X-ray vs. computational models) to resolve discrepancies.
What methodologies are used to predict ADME properties for this compound?
Q. Advanced Research Focus
- SwissADME or similar tools : Predict logP, solubility, and drug-likeness parameters. For example, lipophilicity (clogP) and topological polar surface area (TPSA) were critical in prioritizing analogs with enhanced bioavailability in related studies .
- In vitro assays : Measure metabolic stability using liver microsomes or permeability via Caco-2 cell monolayers.
Methodological Tip : Validate computational predictions with experimental solubility assays (e.g., shake-flask method in PBS buffer).
How can researchers address low solubility during formulation studies?
Q. Advanced Research Focus
- Co-solvent systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility.
- Solid dispersion techniques : Amorphous formulations improve dissolution rates, as demonstrated for structurally complex heterocycles .
- Salt formation : Screen counterions (e.g., HCl, sodium) to identify stable crystalline forms .
Methodological Tip : Perform differential scanning calorimetry (DSC) to assess physical stability of formulated products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
